HC-5404-Fu: A Deep Dive into its Mechanism of Action in ER Stress Modulation
HC-5404-Fu: A Deep Dive into its Mechanism of Action in ER Stress Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-5404-Fu, the hemifumarate salt of HC-5404, is a potent, selective, and orally bioavailable inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular signaling network activated by endoplasmic reticulum (ER) stress. In the tumor microenvironment, conditions such as hypoxia, nutrient deprivation, and high metabolic demand lead to chronic ER stress. Cancer cells often hijack the UPR, particularly the PERK pathway, to promote their survival, adaptation, and resistance to therapy. HC-5404-Fu represents a promising therapeutic strategy by targeting this key survival mechanism. This technical guide provides an in-depth overview of the preclinical data supporting the mechanism of action of HC-5404-Fu in the context of ER stress.
Core Mechanism of Action: PERK Inhibition
The primary mechanism of action of HC-5404-Fu is the direct inhibition of PERK kinase activity. Under ER stress, PERK autophosphorylates and becomes activated. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis, which reduces the protein load on the ER. However, this also paradoxically promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), which orchestrates a transcriptional program to resolve ER stress and promote cell survival.
By inhibiting PERK, HC-5404-Fu prevents the phosphorylation of eIF2α and the subsequent downstream signaling cascade. This abrogation of the adaptive UPR pathway in cancer cells, which are often highly reliant on this pathway for survival, can lead to an accumulation of unresolved ER stress, ultimately triggering apoptosis and inhibiting tumor growth. Preclinical studies have demonstrated that HC-5404-Fu effectively inhibits PERK autophosphorylation and the expression of its downstream target, ATF4, in a dose-dependent manner.[1][2]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of HC-5404-Fu.
Table 1: In Vitro Potency and Selectivity of HC-5404
| Target Kinase | IC50 (nmol/L) | Assay Type | Notes |
| PERK | 23 | FRET-based biochemical assay | Potent inhibition of the primary target.[1][2][3][4] |
| ATF4 Expression | 88 | Cell-based Western blot | Inhibition of a key downstream effector of PERK signaling.[2] |
| GCN2 | >10,000 | FRET-based biochemical assay | High selectivity against other eIF2α kinases.[1] |
| HRI | >10,000 | FRET-based biochemical assay | High selectivity against other eIF2α kinases.[1] |
| PKR | >10,000 | FRET-based biochemical assay | High selectivity against other eIF2α kinases.[1] |
Data compiled from FRET-based biochemical assays and cell-based assays. A kinome scan of over 400 kinases showed no significant off-target interactions at 100 nM, demonstrating high selectivity.[1]
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of HC-5404
| Animal Model | Dose (mg/kg, PO) | Cmax (free drug, nmol/L) | Tmax (hours) | Half-life (hours) | Target Engagement (% pPERK Inhibition in Pancreas) |
| Mouse | 30 | 186 | ~1 | 2.22 | ~90% (early inhibition)[2] |
| Mouse | 100 | 839 | ~1 | 2.22 | Not reported |
Pharmacokinetic parameters were determined following a single oral dose. Pharmacodynamic target engagement was assessed by measuring the inhibition of phosphorylated PERK (pPERK) in pancreatic tissue.[2]
Table 3: In Vivo Antitumor Efficacy of HC-5404-Fu (Monotherapy and Combination)
| Tumor Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression |
| 786-O RCC Xenograft | HC-5404-Fu | 30 mg/kg, PO, BID | 48% TGI[2] |
| MB49 Bladder Cancer (Syngeneic) | HC-5404-Fu | Not specified | 32% TGI[5] |
| MB49 Bladder Cancer (Syngeneic) | anti-PD-1 | Not specified | 53% TGI[5] |
| MB49 Bladder Cancer (Syngeneic) | HC-5404-Fu + anti-PD-1 | Not specified | 75% TGI[5] |
| 786-O RCC Xenograft (Axitinib-progressed) | HC-5404-Fu + Axitinib | 30 mg/kg (HC-5404-Fu), PO, BID | ~20% tumor regression[6][7] |
| RCC PDX Models (n=18) | HC-5404-Fu + Axitinib | 30 mg/kg (HC-5404-Fu), PO, BID | 9 out of 18 models showed ≥50% tumor regression[6][7] |
TGI (Tumor Growth Inhibition) and tumor regression data highlight the potential of HC-5404-Fu both as a monotherapy and in combination with immune checkpoint inhibitors and VEGFR-TKIs. Dosing for combination agents is described in the experimental protocols section.
Signaling Pathways and Experimental Workflows
HC-5404-Fu Mechanism of Action in the PERK Pathway
Caption: Mechanism of HC-5404-Fu in the PERK pathway.
Experimental Workflow for In Vivo Xenograft Studies
Caption: In vivo xenograft study workflow.
Detailed Experimental Protocols
In Vitro PERK Inhibition Assay
-
Cell Line: Human Embryonic Kidney (HEK)-293 cells.[2]
-
Procedure:
-
HEK-293 cells were plated and allowed to adhere.
-
Cells were pre-treated with various concentrations of HC-5404-Fu for 30 minutes.[2]
-
ER stress was induced by adding 1 µM tunicamycin (B1663573) for 4 hours.[2]
-
Cells were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined, and lysates were prepared for Western blot analysis.
-
-
Western Blot Analysis:
-
30 µg of protein lysate was loaded per lane on an SDS-PAGE gel.
-
Proteins were transferred to a nitrocellulose membrane.
-
Membranes were blocked and then incubated with primary antibodies against phospho-PERK (Thr982) and ATF4.
-
After washing, membranes were incubated with corresponding secondary antibodies.
-
Bands were visualized and quantified using a suitable imaging system.
-
IC50 values were calculated from the dose-response curves.
-
In Vivo Renal Cell Carcinoma (RCC) Xenograft Model
-
Animal Model: Female athymic nude mice.
-
Cell Lines: 786-O, A-498, Caki-1 human RCC cells.[3]
-
Procedure:
-
Tumor cells were implanted subcutaneously into the flanks of the mice.
-
Tumors were allowed to grow to a specified volume (e.g., 100-200 mm³).
-
Mice were randomized into treatment groups (typically n=10 per group).[6]
-
Dosing Regimens:
-
Tumor volumes and body weights were measured regularly (e.g., twice weekly).
-
The study was continued for a pre-determined duration (e.g., 28 days) or until tumors reached a maximum size.[6]
-
-
Endpoint Analysis:
-
At the end of the study, tumors were excised, weighed, and processed for pharmacodynamic analysis.
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections were stained for markers of angiogenesis (e.g., CD31, SMA, Meca32) and ER stress (e.g., ASNS).[6][8]
-
Western Blot: Tumor lysates were analyzed for levels of pPERK, total PERK, and downstream targets of ATF4.[1]
-
Conclusion
HC-5404-Fu is a potent and highly selective inhibitor of PERK, a key mediator of the ER stress response. Preclinical data strongly support its mechanism of action, demonstrating robust inhibition of the PERK signaling pathway both in vitro and in vivo. This leads to significant antitumor activity, particularly in combination with agents that induce ER stress, such as VEGFR-TKIs. The ability of HC-5404-Fu to resensitize tumors to standard-of-care therapies and its favorable preclinical profile underscore its potential as a novel therapeutic agent for a range of solid tumors. Further clinical investigation is ongoing to translate these promising preclinical findings into benefits for patients.
References
- 1. targetmol.com [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. hibercell.com [hibercell.com]
